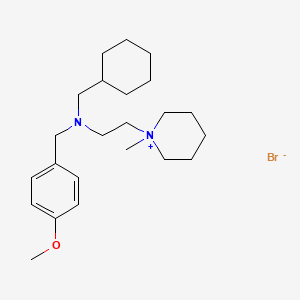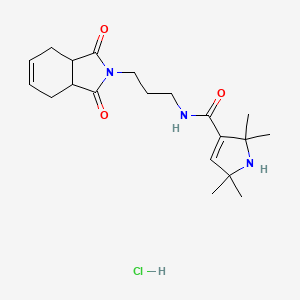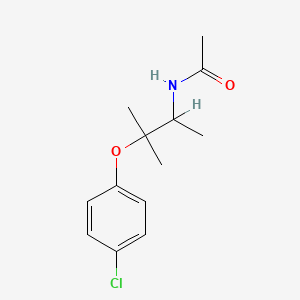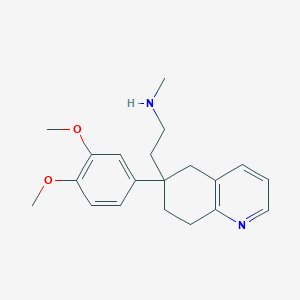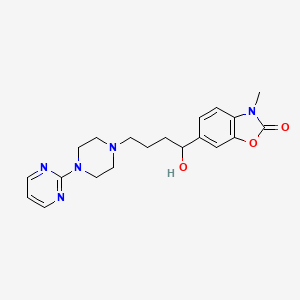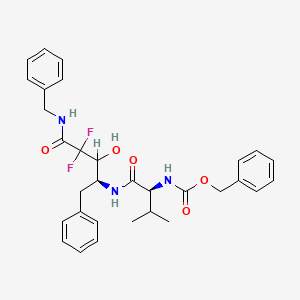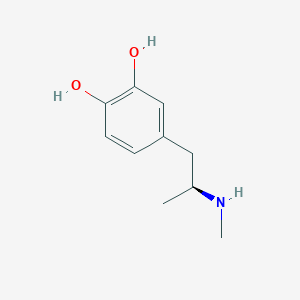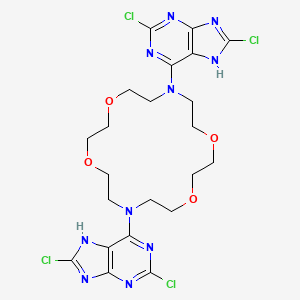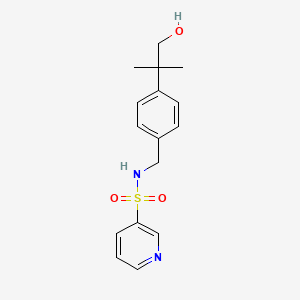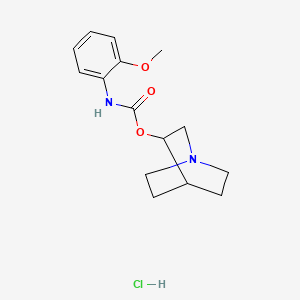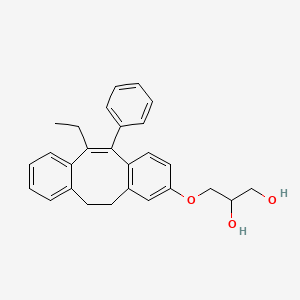
Zoniporide metabolite M1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Zoniporide metabolite M1 is primarily formed through the metabolism of zoniporide in the human body. The key enzyme involved in this process is aldehyde oxidase, which catalyzes the oxidation of zoniporide to 2-oxozoniporide . The synthetic route for zoniporide involves the design and synthesis of 1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl guanidine .
Análisis De Reacciones Químicas
Zoniporide metabolite M1 undergoes several types of chemical reactions, primarily catalyzed by aldehyde oxidase. The major reactions include:
Oxidation: The primary reaction is the oxidation of zoniporide to form 2-oxozoniporide (M1) by aldehyde oxidase
Hydrolysis: Hydrolysis of the guanidine moiety to a carboxylic acid, forming other metabolites such as M2 and M3.
Common reagents and conditions used in these reactions include the presence of aldehyde oxidase and specific inhibitors like raloxifene to study the enzyme kinetics . The major product formed from these reactions is 2-oxozoniporide (M1) .
Aplicaciones Científicas De Investigación
Zoniporide metabolite M1 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and excretion of zoniporide in humans and other species
Enzyme Kinetics: Research on the role of aldehyde oxidase in drug metabolism and the effect of structural variations on enzyme activity.
Toxicology: Evaluation of the toxicological profile of zoniporide and its metabolites.
Mecanismo De Acción
The mechanism of action of zoniporide metabolite M1 involves its formation through the oxidation of zoniporide by aldehyde oxidase. This enzyme catalyzes the conversion of zoniporide to 2-oxozoniporide (M1) with a Km of 3.4 μM and a Vmax of 74 pmol/min/mg protein . The molecular targets and pathways involved include the inhibition of the sodium/hydrogen exchanger (NHE-1) by the parent compound, zoniporide .
Comparación Con Compuestos Similares
Zoniporide metabolite M1 can be compared with other similar compounds that are also metabolites of zoniporide, such as:
Metabolite M2: Formed through the hydrolysis of the guanidine moiety to a carboxylic acid.
Metabolite M3: Another hydrolysis product detected in human feces and plasma.
The uniqueness of this compound lies in its formation through the specific action of aldehyde oxidase and its role as a major excretory and circulating metabolite in humans .
Propiedades
Número CAS |
372078-43-8 |
|---|---|
Fórmula molecular |
C17H16N6O2 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16N6O2/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25) |
Clave InChI |
RAXYIGUUSAQMES-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


